Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate
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Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 172.22 g/mol . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate can be synthesized through the esterification of pivaloylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove the water formed during the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate involves its reactivity as an ester. It can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it undergoes in different applications .
Comparison with Similar Compounds
- Ethyl 4,4-dimethyl-3-oxopentanoate
- Methyl 4,4-dimethyl-3-oxopentanoate
- Ethyl 4,4,4-trimethylacetoacetate
Comparison: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of the ethyl group at the 2-position can influence its steric and electronic properties, making it more suitable for certain synthetic applications .
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-6-8(10(13)14-7-2)9(12)11(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
QDYVJSMPFVBBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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